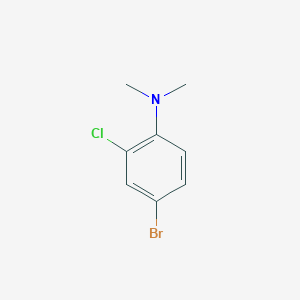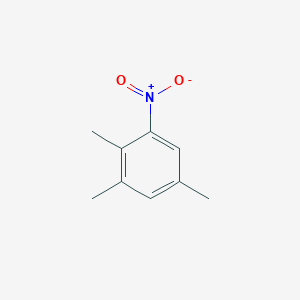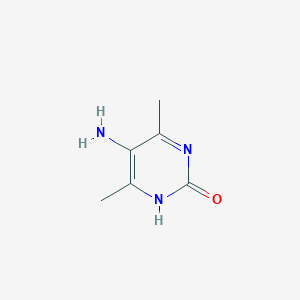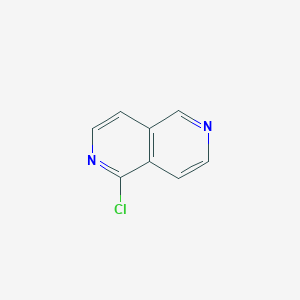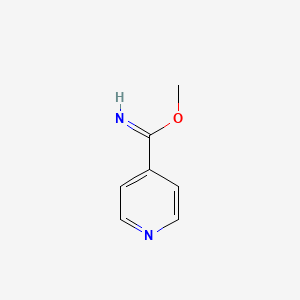
异烟酰胺甲酯
描述
“Methyl isonicotinimidate” is a compound used as a semiochemical . It is also known as 4-pyridine carboxylic acid and isonicotinic acid methyl ester . It is slightly toxic to the human body and has an irritating effect on the eyes, skin, and respiratory tract .
Synthesis Analysis
The synthesis of isonicotinamide derivatives involves quaternization reactions of isonicotinamide with methyl iodide and differently substituted 2-bromoacetophenones . This process is facilitated by microwave irradiation, which avoids standard heating and column chromatography, resulting in high yields and shorter reaction times .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isonicotinamide derivatives include the cycloaddition of quinoxaline Schiff bases and aryl nitrile oxides . This reaction is facilitated by ultrasound irradiation, which enables the utilization of mechanical and thermal energy for chemical reactions without significantly modifying the reaction medium .Physical And Chemical Properties Analysis
Methyl isonicotinimidate is an orange/brown compound with a melting point of 16.1°C and a boiling point of 208.0°C . It is classified as toxic and is used in laboratory chemicals and the manufacture of chemical compounds .科学研究应用
医药研发
异烟酰胺甲酯被用于合成各种药物化合物。其结构作为构建块,用于创建具有潜在治疗效果的分子。 例如,它可用于开发靶向酶(如 BACE-1)的抑制剂,这些酶与阿尔茨海默病等疾病有关 。 该化合物的反应性允许形成多种衍生物,这些衍生物可以被筛选用于抗菌、抗真菌或抗病毒特性 .
材料科学
在材料科学中,异烟酰胺甲酯有助于共晶领域的进展。 它可以参与形成共晶,从而增强活性药物成分的物理化学性质,如溶解度和热稳定性,这些性质对药物制剂和递送至关重要 .
生物化学研究
生物化学家利用异烟酰胺甲酯研究酶抑制和受体结合。它在设计用于测量生物靶标活性的测定中特别有用。 该化合物的衍生物已被证明具有生物活性,使其成为研究生化途径和潜在药物相互作用的宝贵工具 .
工业应用
在工业上,异烟酰胺甲酯是合成复杂有机分子的关键中间体。它用于生产染料、颜料和其他需要特定结构特征才能发挥其功能的化学品。 它在反应中的多功能性使其成为工业化学中的宝贵资产.
环境应用
虽然没有直接发现异烟酰胺甲酯的具体环境应用,但相关化合物通常用于环境化学中,用于修复污染物和开发绿色合成工艺。 其衍生物有可能被开发用于其环境效益,例如降解有害物质或合成环保材料 .
分析化学
在分析化学中,异烟酰胺甲酯可用作各种色谱和光谱方法中的标准品或试剂。 其定义明确的结构和性质使其可用于校准仪器和验证分析方法,这对于研究和工业中的质量控制至关重要 .
安全和危害
未来方向
作用机制
Target of Action
Methyl isonicotinimidate is primarily used as a semiochemical . Semiochemicals are chemicals that carry a message for the purpose of communication.
Mode of Action
It is known to influence the movement of thrips , suggesting it may interact with sensory receptors in these insects
Result of Action
Methyl isonicotinimidate is known to influence the movement of thrips . This suggests that it may have a role in pest management, particularly in greenhouses.
生化分析
Biochemical Properties
Methyl isonicotinimidate plays a crucial role in biochemical reactions, particularly in the methylation processes. It interacts with enzymes such as nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide and similar compounds using the methyl donor S-adenosyl methionine (SAM-e) to produce S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide . This interaction is essential for regulating various metabolic processes and maintaining cellular homeostasis.
Cellular Effects
Methyl isonicotinimidate has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, high levels of nicotinamide, a related compound, can alter cellular methyl metabolism and affect the methylation of DNA and proteins, leading to changes in the cellular transcriptome and proteome . These changes can impact cell signaling pathways and overall cellular function.
Molecular Mechanism
The molecular mechanism of Methyl isonicotinimidate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a methyl donor in various biochemical reactions, influencing the methylation of DNA, proteins, and other biomolecules. This methylation process is crucial for regulating gene expression and maintaining cellular function . Additionally, Methyl isonicotinimidate can inhibit certain enzymes, thereby affecting various metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl isonicotinimidate can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that high doses of related compounds like nicotinamide can lead to genomic instability and oncogenic transformation in various cell types . These temporal effects highlight the importance of monitoring the stability and degradation of Methyl isonicotinimidate in laboratory experiments.
Dosage Effects in Animal Models
The effects of Methyl isonicotinimidate vary with different dosages in animal models. High doses of related compounds like nicotinamide have been shown to exert negative effects through multiple routes, including inhibition of poly (ADP-ribose) polymerases (PARPs) and alteration of cellular energy metabolism . These dosage effects highlight the importance of determining the optimal dosage to avoid toxic or adverse effects in animal studies.
Metabolic Pathways
Methyl isonicotinimidate is involved in various metabolic pathways, including the methylation of nicotinamide and similar compounds. The enzyme nicotinamide N-methyltransferase (NNMT) catalyzes the methylation process, producing 1-methylnicotinamide and S-adenosyl-L-homocysteine (SAH) . This metabolic pathway is essential for regulating cellular methylation processes and maintaining metabolic flux.
Transport and Distribution
Methyl isonicotinimidate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. For instance, 1-methylnicotinamide, a related compound, is produced in the liver and secreted in the kidney . This transport and distribution process is crucial for maintaining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of Methyl isonicotinimidate plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For example, related compounds like nicotinamide are known to localize in the cytoplasm and nucleus, where they influence various cellular processes . Understanding the subcellular localization of Methyl isonicotinimidate is essential for elucidating its mechanism of action and overall impact on cellular function.
属性
IUPAC Name |
methyl pyridine-4-carboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-10-7(8)6-2-4-9-5-3-6/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHSZWGAZDIXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480975 | |
| Record name | Methyl isonicotinimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35451-46-8 | |
| Record name | Methyl isonicotinimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)

